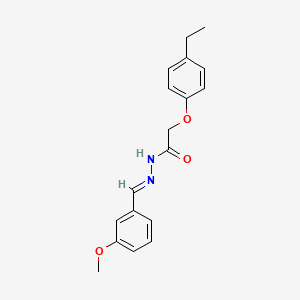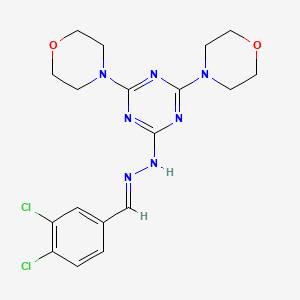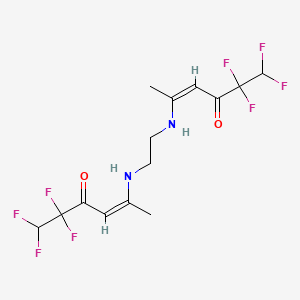![molecular formula C17H15ClN4O7 B3862282 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid
Overview
Description
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid, also known as CDNB, is a synthetic compound that is widely used in scientific research. This compound is known for its ability to act as a substrate for glutathione transferase enzymes, which are involved in the detoxification of xenobiotic compounds in the body.
Mechanism of Action
The mechanism of action of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid involves its conjugation with glutathione by glutathione transferase enzymes. The reaction between 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid and glutathione results in the formation of a conjugate that is more water-soluble and easier to excrete from the body. This reaction is catalyzed by glutathione transferase enzymes, which are present in high levels in the liver and other organs involved in detoxification processes.
Biochemical and Physiological Effects:
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has been shown to have a number of biochemical and physiological effects in scientific research. In vitro studies have shown that 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid can induce oxidative stress and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has also been shown to have anti-inflammatory effects in animal models, which may have implications for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has a number of advantages for lab experiments. It is a small molecule that is easy to work with and produces a measurable product upon conjugation with glutathione. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is also relatively stable and can be stored for long periods of time without degradation. However, 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has some limitations for lab experiments. It is not a natural substrate for glutathione transferase enzymes, which may limit its relevance to physiological processes. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is also not very water-soluble, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of future directions for the use of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid in scientific research. One potential application is in the development of new cancer therapies. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Another future direction is in the development of new anti-inflammatory drugs. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has been shown to have anti-inflammatory effects in animal models, and further research could explore its potential as a treatment for inflammatory diseases such as arthritis. Finally, future research could explore the use of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid as a model substrate for other enzymes involved in detoxification processes, such as cytochrome P450 enzymes.
Scientific Research Applications
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is commonly used as a substrate for glutathione transferase enzymes in scientific research. Glutathione transferases are a family of enzymes that are involved in the detoxification of xenobiotic compounds in the body. These enzymes catalyze the conjugation of glutathione to xenobiotic compounds, which makes them more water-soluble and easier to excrete from the body. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is used as a model substrate for glutathione transferase enzymes because it is a small molecule that is easy to work with and produces a measurable product upon conjugation with glutathione.
properties
IUPAC Name |
4-[2-[(4-chlorophenyl)carbamoyl]-4,6-dinitroanilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O7/c18-10-3-5-11(6-4-10)20-17(25)13-8-12(21(26)27)9-14(22(28)29)16(13)19-7-1-2-15(23)24/h3-6,8-9,19H,1-2,7H2,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPJZVQDGIPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3862213.png)
![phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)


![3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3862266.png)
![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}(3,4,5-trimethoxybenzyl)amine hydrochloride](/img/structure/B3862270.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-butylcyclohexanecarboxylate](/img/structure/B3862275.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3862276.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3862281.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)
